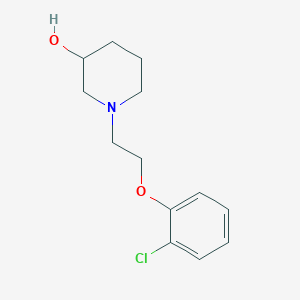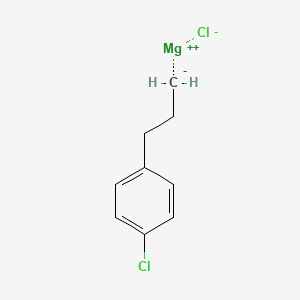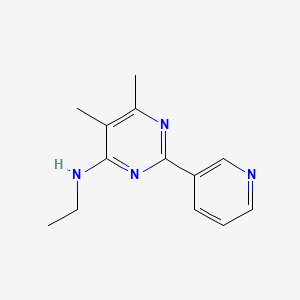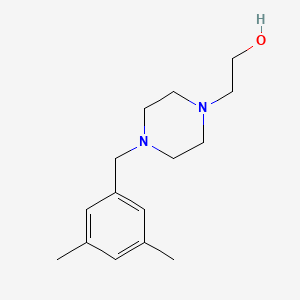
2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3,5-dimethylbenzyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .
科学的研究の応用
2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with muscarinic receptors, influencing cholinergic signaling pathways . Additionally, its structure allows it to penetrate cell membranes, making it effective in targeting intracellular pathways .
類似化合物との比較
Similar Compounds
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound has a similar piperazine structure but with an aminoethyl group instead of a dimethylbenzyl group.
4-(2-Hydroxyethyl)piperazin-1-yl]dithiazepin: Another piperazine derivative with different substituents, used in various chemical applications.
Uniqueness
2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylbenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets . This makes it a valuable compound for research and development in medicinal chemistry and pharmacology.
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-[4-[(3,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H24N2O/c1-13-9-14(2)11-15(10-13)12-17-5-3-16(4-6-17)7-8-18/h9-11,18H,3-8,12H2,1-2H3 |
InChIキー |
JEODXZNVDINSFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CN2CCN(CC2)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



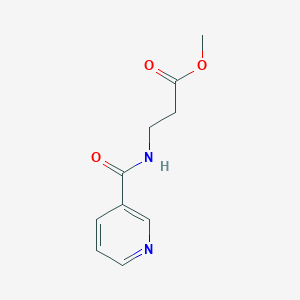
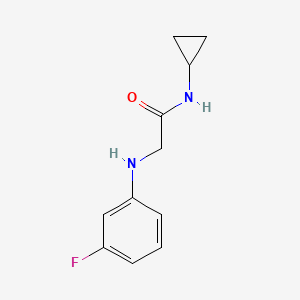
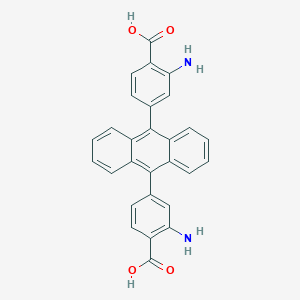
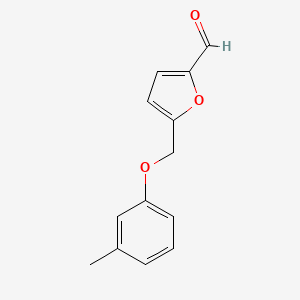
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)
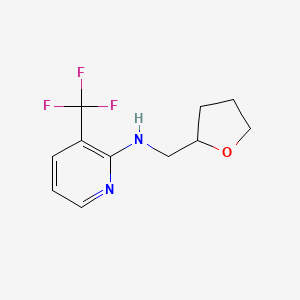
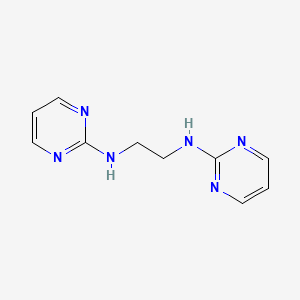

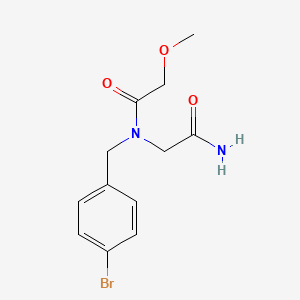
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
